molecular formula C13H15ClO4 B7998336 O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate

O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7998336
M. Wt: 270.71 g/mol
InChI Key: CUQVBTMYQIJCQG-UHFFFAOYSA-N
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Description

O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C12H13ClO4 It is characterized by the presence of a chloro-methylphenyl group attached to an ethyl oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 3-chloro-4-methylphenylethyl alcohol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

[ \text{3-Chloro-4-methylphenylethyl alcohol} + \text{Ethyl oxalyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The chloro-methylphenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethyl oxalate moiety may also play a role in the compound’s overall bioactivity by facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(3-Bromo-4-methylphenyl)ethyl] O2-ethyl oxalate

Uniqueness

O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate is unique due to the specific combination of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-O-[2-(3-chloro-4-methylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-17-12(15)13(16)18-7-6-10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQVBTMYQIJCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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